5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chloro, nitro, and thiazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Substitution Reactions: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling Reactions: The thiazole derivative is then coupled with an appropriate ethyl halide to form the ethyl-thiazole intermediate.
Formation of the Benzamide Core: The final step involves the coupling of the ethyl-thiazole intermediate with 5-chloro-2-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various reactions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Major Products
Reduction of Nitro Group: 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-aminobenzamide.
Substitution of Chloro Group: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazole and benzamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
- 5-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
- 5-chloro-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-12-3-6-16(23(25)26)15(9-12)17(24)21-8-7-14-10-27-18(22-14)11-1-4-13(20)5-2-11/h1-6,9-10H,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNCJRERZUISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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